molecular formula C17H16F3N3O B4654622 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine

1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B4654622
M. Wt: 335.32 g/mol
InChI Key: DNRDXPQMPMBPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine (ITPP) is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and sports. ITPP is a synthetic allosteric effector of hemoglobin that enhances oxygen release to tissues, making it a promising therapeutic agent for conditions associated with hypoxia.

Mechanism of Action

1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine binds to hemoglobin and stabilizes the tense (T) state, which has a lower affinity for oxygen. This allosteric effect enhances oxygen release to tissues, as hemoglobin molecules are more likely to release oxygen in the presence of 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine.
Biochemical and Physiological Effects:
1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to increase oxygen delivery to tissues, leading to improved tissue oxygenation and reduced hypoxia-related damage. It has also been shown to improve exercise endurance and performance by increasing oxygen delivery to muscles.

Advantages and Limitations for Lab Experiments

1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine is a useful tool for studying the effects of improved tissue oxygenation in various experimental models. However, its potential toxicity and limited solubility in water can be a challenge for its use in some experiments.

Future Directions

1. Development of 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine analogs with improved solubility and bioavailability.
2. Investigation of the potential use of 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine in the treatment of ischemic stroke and other hypoxia-related conditions.
3. Development of 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine-based therapies for sickle cell disease and other hemoglobinopathies.
4. Investigation of the potential use of 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine as a performance-enhancing agent in sports.
5. Study of the effects of 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine on tissue oxygenation and metabolism in various experimental models.
In conclusion, 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine is a promising small molecule with potential applications in various fields, including medicine, agriculture, and sports. Its ability to enhance oxygen delivery to tissues makes it a useful tool for studying the effects of improved tissue oxygenation in various experimental models. However, its potential toxicity and limited solubility in water can be a challenge for its use in some experiments. Further research is needed to fully explore the potential applications of 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine and its analogs.

Scientific Research Applications

1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential applications in medicine. It has been shown to improve oxygen delivery to tissues, making it a promising therapeutic agent for conditions associated with hypoxia, such as ischemic stroke, cancer, and sickle cell disease. 1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine has also been studied for its potential use as an enhancer of athletic performance, as it can increase oxygen delivery to muscles during exercise.

properties

IUPAC Name

pyridin-4-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)14-2-1-3-15(12-14)22-8-10-23(11-9-22)16(24)13-4-6-21-7-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRDXPQMPMBPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-4-yl{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-isonicotinoyl-4-[3-(trifluoromethyl)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.